molecular formula C11H12O4 B8327988 (2-Oxo-ethoxy)-phenyl-acetic acid methyl ester

(2-Oxo-ethoxy)-phenyl-acetic acid methyl ester

Cat. No. B8327988
M. Wt: 208.21 g/mol
InChI Key: KDLHGQZTIRHXML-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

Allyloxy-phenyl-acetic acid methyl ester (described in EJOC 2000, 3145-3163; 3 g, 14.5 mmol) was dissolved in dichloromethane (300 mL) and cooled to −75° C. O3 was blubbled through the solution for 6 hours until the solution turned blue. Argon was blubbled through the solution for 1 hour, then dimethyl sulfide (9.04 g, 10.8 mL, 145 mmol) was added to the reaction mixture and kept at room temperature for 12 hours. The reaction mixture was evaporated and the residue purified by flash chromatography over 50 g SiO2-flash pack using gradient 10-100% EtOAc in heptane over 60 minutes to give the title compound as light yellow oil (2.72 g, 90%).
Name
Allyloxy-phenyl-acetic acid methyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH:4]([O:11][CH2:12][CH:13]=C)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[O:16]=[O+][O-].CSC>ClCCl>[CH3:1][O:2][C:3](=[O:15])[CH:4]([O:11][CH2:12][CH:13]=[O:16])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Allyloxy-phenyl-acetic acid methyl ester
Quantity
3 g
Type
reactant
Smiles
COC(C(C1=CC=CC=C1)OCC=C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
10.8 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography over 50 g SiO2-flash pack
CUSTOM
Type
CUSTOM
Details
over 60 minutes
Duration
60 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(C1=CC=CC=C1)OCC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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